molecular formula C28H27N5O3S B2438042 N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393839-80-0

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2438042
CAS No.: 393839-80-0
M. Wt: 513.62
InChI Key: OUZBZCQZAWXUHK-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and camptothecin.

    Triazole derivatives: Including fluconazole and itraconazole.

    Benzamide derivatives: Like metoclopramide and tiapride.

Uniqueness

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide stands out due to its combination of a quinoline, triazole, and benzamide moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in compounds containing only one of these functional groups .

Biological Activity

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C26H25N5O3S
  • Molecular Weight : 519.64 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones.
  • Introduction of the Methoxyphenyl Group : This is done via electrophilic aromatic substitution.
  • Attachment of the Tetrahydroquinoline Moiety : This is accomplished through nucleophilic substitution reactions.
  • Amidation Reaction : The final step involves forming the carboxamide group using appropriate amines and carboxylic acid derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated a series of related compounds for their effects on murine leukemia WEHI-3 cells, revealing dose-dependent cytotoxicity and structure-activity relationships that suggest stronger inhibitory activity for N-substituted derivatives .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Mechanism of Action : It may inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial effects. This is consistent with findings from related sulfonamide compounds that demonstrate potent antibacterial activities .

In Vitro Studies

Several studies have documented the in vitro efficacy of this compound against various pathogens:

StudyPathogenResult
Study 1Murine leukemia WEHI-3 cellsSignificant cytotoxicity observed
Study 2Xanthomonas axonopodisCompound showed promising antibacterial activity
Study 3Alternaria solaniInhibition noted in fungal growth

These results highlight the compound's potential as both an anticancer and antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variations : Different substituents on the benzene rings can enhance or diminish biological activities.
  • Functional Group Effects : The presence of specific functional groups (like methoxy or sulfanyl) significantly impacts the binding affinity to biological targets.

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-36-24-16-8-7-15-23(24)33-25(18-29-27(35)21-11-3-2-4-12-21)30-31-28(33)37-19-26(34)32-17-9-13-20-10-5-6-14-22(20)32/h2-8,10-12,14-16H,9,13,17-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZBZCQZAWXUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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